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Introduction
Selepressin (FE 202158), a synthetic peptide analogue of [Arg(8)]vasopressin (AVP), is a

potent and highly selective vasopressin V1a receptor (V1aR) full agonist.[1][2] Developed by

Ferring Pharmaceuticals, it was investigated for the treatment of vasodilatory hypotension,

particularly in the context of septic shock.[1][2] Unlike the non-selective vasopressin,

selepressin was designed to elicit vasoconstriction and improve vascular tone with minimal

activity on V2 receptors, thereby avoiding potential V2-mediated effects such as antidiuresis

and vasodilation.[1][3] Its short-acting nature was intended to allow for precise dose titration

with a rapid onset and offset of action.[1][4] This technical guide provides an in-depth overview

of the foundational preclinical and clinical research that has characterized the pharmacology

and potential therapeutic utility of selepressin.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data from foundational studies,

highlighting selepressin's receptor binding affinity, functional potency, and in vivo efficacy

compared to arginine vasopressin (AVP).
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Table 1: Receptor Binding Affinity and Functional
Potency

Compoun
d

Receptor
Assay
Type

Species
EC50
(nM)

Selectivit
y Ratio
(V1aR vs.
other
receptors
)

Referenc
e

Selepressi

n (FE

202158)

Human

V1aR

Functional

Reporter

Gene

Human 2.4

1:142

(V1bR) :

1107 (V2R)

: 440

(OTR)

[1]

Arginine

Vasopressi

n (AVP)

Human

V1aR

Functional

Reporter

Gene

Human 0.24

1:18

(V1bR) :

0.2 (V2R) :

92 (OTR)

[1]

Selepressi

n (FE

202158)

Rat

Common

Iliac Artery

Ex Vivo

Vasoconstr

iction

Rat 3.6 - [1]

Arginine

Vasopressi

n (AVP)

Rat

Common

Iliac Artery

Ex Vivo

Vasoconstr

iction

Rat 0.8 - [1]

Table 2: In Vivo Efficacy in Animal Models
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Compound
Animal
Model

Endpoint
ED50
(pmol/kg/mi
n)

Key
Findings

Reference

Selepressin

(FE 202158)
Rat

Reduction of

ear skin

blood flow

4.0

No V2R-

mediated

antidiuretic

activity at its

ED50.

[1]

Arginine

Vasopressin

(AVP)

Rat

Reduction of

ear skin

blood flow

3.4

Pronounced

antidiuretic

effect.

[1]

Selepressin

(FE 202158)

Ovine Severe

Sepsis

Blockade of

vascular leak
-

Almost

completely

blocked fluid

accumulation.

[5][6]

Arginine

Vasopressin

(AVP)

Ovine Severe

Sepsis

Blockade of

vascular leak
-

Partially

reduced fluid

accumulation.

[5][6]

Selepressin

(FE 202158)

Ovine Septic

Shock

Hemodynami

cs, Survival
-

Superior to

AVP and

norepinephrin

e in

maintaining

MAP and

cardiac index,

especially

with early

intervention.

Longer

survival

times.

[7]

Signaling Pathways and Mechanism of Action
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Selepressin exerts its effects primarily through the activation of the vasopressin V1a receptor, a

G-protein coupled receptor (GPCR). The downstream signaling cascade is crucial for its

vasoconstrictive and endothelial barrier-protective effects.

V1a Receptor Signaling Pathway

Cell Membrane

Extracellular Space

Intracellular Space

Selepressin V1a Receptor Gq/11 α
activates Phospholipase C

(PLC)
activates

PIP2
hydrolyzes

IP3

DAG

Ca²⁺ Release
(from ER)

triggers

Protein Kinase C
(PKC)

activates

Myosin Light
Chain Kinase

activates

activates
Vasoconstriction

Click to download full resolution via product page

Caption: V1a receptor signaling cascade initiated by Selepressin.

Endothelial Barrier Protection
In addition to its vasoconstrictive properties, selepressin has been shown to protect the

endothelial barrier, a critical factor in mitigating vascular leakage in sepsis.[8] Studies in human

lung microvascular endothelial cells (HLMVECs) revealed that selepressin counteracts the

disruptive effects of inflammatory mediators like thrombin and lipopolysaccharide (LPS).[8][9]

This protective mechanism is thought to involve the induction of p53, suppression of the

inflammatory RhoA/myosin light chain pathway, and activation of the barrier-protective GTPase

Rac1.[8]
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Caption: Proposed mechanism of Selepressin-mediated endothelial protection.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research.

Below are summaries of key experimental protocols used in the evaluation of selepressin.

Receptor Functionality and Selectivity Assays
Objective: To determine the potency and selectivity of selepressin at human vasopressin and

oxytocin receptors.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells were stably transfected to express

human V1a, V1b, V2, or oxytocin receptors.

Reporter Gene Assay: Cells were co-transfected with a reporter gene construct, typically

containing a serum response element (SRE) linked to a luciferase reporter gene.

Agonist Stimulation: Cells were treated with increasing concentrations of selepressin or

AVP.

Data Analysis: Luciferase activity was measured as a function of agonist concentration.

EC50 values were calculated using non-linear regression analysis to determine potency.

Selectivity was determined by comparing the EC50 values across the different receptor

types.[1]
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In Vivo Vasopressor Effect in Rats
Objective: To assess the vasoconstrictor activity and duration of action of selepressin in a

living organism.

Methodology:

Animal Model: Anesthetized male Sprague-Dawley rats were used.

Measurement of Blood Flow: A laser Doppler flow probe was placed on the ventral side of

the ear to measure skin blood flow.

Drug Administration: Selepressin or AVP was administered via continuous intravenous

infusion at various doses.

Data Analysis: The reduction in ear skin blood flow was measured, and the dose required

to produce a 50% reduction (ED50) was calculated. The duration of the vasopressor effect

was also assessed following an intravenous bolus injection.[1]

Ovine Model of Severe Sepsis
Objective: To evaluate the efficacy of selepressin in a clinically relevant model of sepsis-

induced hypotension and vascular leakage.

Methodology:

Animal Model: Chronically instrumented adult sheep were used.

Induction of Sepsis: Sepsis was induced by insufflating cooled cotton smoke followed by

instillation of Pseudomonas aeruginosa into the airways, or by fecal peritonitis.[5][7]

Resuscitation and Treatment: Animals received fluid resuscitation. When mean arterial

pressure (MAP) dropped below a predefined threshold, a continuous IV infusion of

selepressin, AVP, or norepinephrine was initiated and titrated to maintain a target MAP.[7]

Outcome Measures: Key parameters monitored included MAP, cardiac index, systemic

vascular resistance, fluid balance (as an indicator of vascular leak), blood lactate levels,

and survival time.[7]
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Caption: Workflow for the ovine septic shock experimental model.
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Clinical Development and Outcomes
Selepressin advanced to clinical trials for the treatment of septic shock. A Phase IIa trial

(NCT01000649) suggested that selepressin could effectively replace norepinephrine while

maintaining adequate MAP, potentially improving fluid balance and shortening the duration of

mechanical ventilation.[10][11]

However, the large-scale adaptive Phase 2b/3 SEPSIS-ACT trial (NCT02508649) was

terminated for futility.[2][12] The trial found that among patients with septic shock receiving

norepinephrine, the administration of selepressin, compared with placebo, did not result in a

significant improvement in the primary endpoint of ventilator- and vasopressor-free days within

30 days.[12][13]

Conclusion
The foundational studies of selepressin meticulously characterized it as a potent, highly

selective, and short-acting V1a receptor agonist. Preclinical research demonstrated its efficacy

as a vasopressor and its potential to mitigate vascular leakage, a key pathology in septic

shock. While the promising preclinical and early clinical results did not translate into improved

patient-centered outcomes in a large pivotal trial, the research on selepressin has significantly

advanced the understanding of selective vasopressin receptor agonism. The detailed

pharmacological profile, signaling pathway elucidation, and established experimental models

remain a valuable resource for the ongoing development of novel vasopressor agents and

therapies for shock states.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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